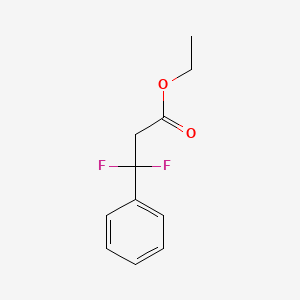

![molecular formula C18H16FN5OS B2626122 N-(3-(1H-imidazol-1-yl)propyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049364-11-5](/img/structure/B2626122.png)

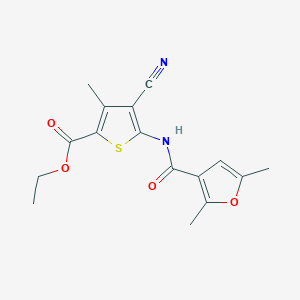

N-(3-(1H-imidazol-1-yl)propyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-(1H-imidazol-1-yl)propyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a complex organic compound that contains several functional groups, including an imidazole ring, a thiazole ring, a fluorophenyl group, and a carboxamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings and functional groups. The imidazole and thiazole rings are aromatic, which could contribute to the stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole and thiazole rings, as well as the carboxamide group. The nitrogen atoms in the imidazole ring could act as nucleophiles in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

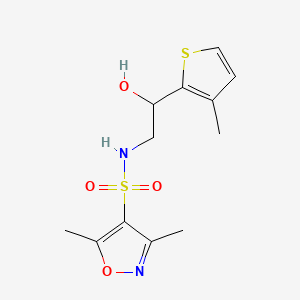

A series of imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their anticancer properties. For instance, compounds with a pyrimidine ring attached to the imidazo[2,1-b]thiazole scaffold demonstrated significant cytotoxic activity against colon cancer and melanoma cell lines. Specifically, certain derivatives exhibited superior activity compared to the positive control, sorafenib, indicating potential as BRAF inhibitors for cancer therapy (Abdel‐Maksoud, Ammar, & Oh, 2019).

Antimicrobial and Antituberculosis Effects

Imidazo[2,1-b]thiazole derivatives have also been synthesized and assessed for their antimicrobial activities. Some compounds displayed promising antimicrobial activities against various bacterial strains, including Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests their potential as novel antimicrobial agents, particularly for tuberculosis treatment (Güzeldemirci & Küçükbasmacı, 2010).

Anti-inflammatory and Analgesic Activities

New carboxamides derived from the imidazo[2,1-b]thiazole skeleton were synthesized to investigate their anti-inflammatory and analgesic activities. Certain derivatives showed significant activities in these areas, highlighting the versatility of the imidazo[2,1-b]thiazole scaffold in the development of potential therapeutic agents for inflammation and pain management (Soyer Can et al., 2021).

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

It is suggested that the compound may work by blocking phosphorylation of certain proteins, preventing them from folding incorrectly . Additionally, it may stimulate cellular mechanisms such as macroautophagy, which help to clear and destroy misfolded proteins .

Result of Action

Based on its potential mode of action, it could be inferred that the compound may prevent the incorrect folding of certain proteins and stimulate the clearance of misfolded proteins, potentially influencing cellular function .

Eigenschaften

IUPAC Name |

6-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN5OS/c19-14-4-2-13(3-5-14)15-10-24-16(11-26-18(24)22-15)17(25)21-6-1-8-23-9-7-20-12-23/h2-5,7,9-12H,1,6,8H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNMWGRANOGHEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)NCCCN4C=CN=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2626040.png)

![3-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2626042.png)

![(5E)-5-({4-[(4-bromophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2626043.png)

![1-[4-Amino-5-(1-hydroxyethyl)-1,2,4-triazol-3-yl]ethanol](/img/structure/B2626048.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2626051.png)

![[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetonitrile](/img/structure/B2626052.png)

![tert-butyl 2-(7-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2626060.png)